molecular formula C9H12O2 B1660449 1-Oxaspiro[4.5]dec-2-en-4-one CAS No. 76951-95-6

1-Oxaspiro[4.5]dec-2-en-4-one

Cat. No.: B1660449
CAS No.: 76951-95-6
M. Wt: 152.19 g/mol
InChI Key: KTEQXPKPEFWPEX-UHFFFAOYSA-N
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Description

1-Oxaspiro[45]dec-2-en-4-one is a chemical compound characterized by a spirocyclic structure, which includes an oxygen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Oxaspiro[4.5]dec-2-en-4-one can be synthesized through a novel Lewis acid-catalyzed Prins/pinacol cascade process. This method involves the reaction of aldehydes with 1-(4-hydroxybut-1-en-2-yl)cyclobutanol, resulting in the formation of oxaspirocycles. The reaction conditions typically include the use of a Lewis acid catalyst, such as boron trifluoride etherate, under controlled temperature and solvent conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Prins/pinacol cascade process provides a scalable route for its synthesis. This method’s applicability to a wide range of aldehydes, including aromatic, aliphatic, heteroaromatic, and α,β-unsaturated aldehydes, makes it a versatile approach for industrial production .

Chemical Reactions Analysis

Types of Reactions: 1-Oxaspiro[4.5]dec-2-en-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxaspiro[4.5]dec-2-en-4-one derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxygen atom in the spiro ring can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed:

Scientific Research Applications

1-Oxaspiro[4.5]dec-2-en-4-one has several applications in scientific research, including:

    Chemistry: The compound is used as a building block for synthesizing more complex spirocyclic compounds. Its unique structure makes it valuable for studying spirocyclic chemistry and developing new synthetic methodologies.

    Biology: Research into the biological activity of spirocyclic compounds has shown potential for developing new pharmaceuticals. This compound derivatives may exhibit bioactivity that can be explored for therapeutic applications.

    Medicine: The compound’s derivatives are investigated for their potential as drug candidates, particularly in the development of novel treatments for various diseases.

    Industry: In the industrial sector, this compound can be used as an intermediate in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Oxaspiro[4.5]dec-2-en-4-one exerts its effects involves interactions with molecular targets and pathways. The compound’s spirocyclic structure allows it to interact with specific enzymes and receptors, potentially inhibiting or activating biological pathways. Detailed studies on its mechanism of action are ongoing, with a focus on identifying its molecular targets and understanding its effects at the cellular level .

Comparison with Similar Compounds

    1-Oxaspiro[4.5]decan-2-one: This compound shares a similar spirocyclic structure but lacks the double bond present in 1-Oxaspiro[4.5]dec-2-en-4-one.

    2-Oxo-3-phenyl-1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoate:

Uniqueness: this compound is unique due to its specific spirocyclic structure with an oxygen atom and a double bond. This combination of features imparts distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

1-oxaspiro[4.5]dec-2-en-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c10-8-4-7-11-9(8)5-2-1-3-6-9/h4,7H,1-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTEQXPKPEFWPEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(=O)C=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90444934
Record name 1-oxaspiro[4.5]dec-2-en-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76951-95-6
Record name 1-oxaspiro[4.5]dec-2-en-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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